Rac-(2R,5R)-5-ethyl-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(2R,5R)-5-ethyl-2-methylpiperidine is a chiral compound with two stereocenters It belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2R,5R)-5-ethyl-2-methylpiperidine can be achieved through several methods. One common approach involves the asymmetric reduction of prochiral ketones using ketoreductases (KREDs). This biocatalytic method is environmentally friendly and cost-effective, producing chiral alcohols with high stereoselectivity . Another method involves the use of chemical catalysts in a dynamic kinetic resolution (DKR) approach, which combines chemical and enzymatic steps to enhance the yield and purity of the desired enantiomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions. The use of continuous flow reactors has been explored to improve the efficiency and scalability of the production process . These reactors allow for better control of reaction parameters, leading to higher yields and reduced formation of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-(2R,5R)-5-ethyl-2-methylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates to introduce various functional groups into the piperidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
Rac-(2R,5R)-5-ethyl-2-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Industry: This compound is used in the production of fine chemicals, agrochemicals, and materials science
Wirkmechanismus
The mechanism of action of Rac-(2R,5R)-5-ethyl-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity. By interacting with these targets, this compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Rac-(2R,5R)-5-ethyl-2-methylpiperidine can be compared with other similar compounds, such as:
Rac-(2R,5R)-2,5-Dimethylpiperidine: This compound has similar structural features but lacks the ethyl group, which may affect its reactivity and applications.
Rac-(2R,5R)-thiolane-2,5-dicarboxylic acid:
The unique structural features of this compound, such as the presence of both ethyl and methyl groups, contribute to its distinct reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C8H17N |
---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
(2R,5R)-5-ethyl-2-methylpiperidine |
InChI |
InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
XOFNHZHCGBPVGJ-HTQZYQBOSA-N |
Isomerische SMILES |
CC[C@@H]1CC[C@H](NC1)C |
Kanonische SMILES |
CCC1CCC(NC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.